N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in drug design due to its biological activity.
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6O/c1-14-4-6-15(7-5-14)12-22-21-25-19(18-13-23-27(2)20(18)26-21)24-16-8-10-17(28-3)11-9-16/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26) |
InChI Key |
BYLLLMIBADREMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization steps introduce the desired substituents at the N4 and N6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines.
Scientific Research Applications
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine
- 4-Methoxybenzenamide, N-(4-methoxyphenyl)
- Methanone, (4-methylphenyl)phenyl-
Uniqueness
N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activity and chemical reactivity compared to similar compounds .
Biological Activity
N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine backbone with methoxy and methylbenzyl substituents that may influence its biological activity.
Biological Activity Overview
Pyrazolo[3,4-d]pyrimidines exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The specific compound under discussion has been investigated for its potential as a therapeutic agent in various contexts.
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit oncogenic tyrosine kinases such as c-Src and c-Abl. These kinases are implicated in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including A431 (epidermoid carcinoma) and PC3 (prostate cancer) cells.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 0.5 | Inhibition of c-Src |
| Compound B | PC3 | 0.8 | Induction of apoptosis |
| N~4~-(4-methoxyphenyl)... | SaOS-2 | 0.6 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in experimental models. It inhibits the production of pro-inflammatory cytokines and reduces tissue edema in animal models of inflammation.
Case Study: Inhibition of Inflammatory Markers
In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a marked reduction in swelling compared to control groups. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
3. Antiviral Properties
Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity against certain viruses by inhibiting viral replication mechanisms.
Table 2: Antiviral Activity
| Virus Type | Compound Tested | EC50 (µM) | Mechanism |
|---|---|---|---|
| Influenza A | N~4~-(4-methoxyphenyl)... | 1.2 | Inhibition of viral RNA polymerase |
| HIV | Compound C | 0.9 | Blocking viral entry |
The biological effects observed with this compound can be attributed to several mechanisms:
- Kinase Inhibition: The inhibition of specific kinases involved in cell signaling pathways contributes to its anticancer properties.
- Cytokine Modulation: By reducing the levels of inflammatory cytokines, it alleviates symptoms associated with inflammatory diseases.
- Viral Replication Interference: The compound may disrupt viral replication processes, making it a candidate for antiviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
